N-[2-[(4-chlorophenyl)methylsulfanyl]ethyl]-2-(3,4-dimethyl-N-methylsulfonylanilino)acetamide
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Overview
Description
N-[2-[(4-chlorophenyl)methylsulfanyl]ethyl]-2-(3,4-dimethyl-N-methylsulfonylanilino)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a chlorophenyl group, a methylsulfanyl group, and a dimethyl-N-methylsulfonylanilino group, making it an interesting subject for scientific research.
Preparation Methods
The synthesis of N-[2-[(4-chlorophenyl)methylsulfanyl]ethyl]-2-(3,4-dimethyl-N-methylsulfonylanilino)acetamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-chlorobenzyl mercaptan with an appropriate ethyl halide to form the corresponding thioether. This intermediate is then reacted with 3,4-dimethyl-N-methylsulfonylaniline under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
N-[2-[(4-chlorophenyl)methylsulfanyl]ethyl]-2-(3,4-dimethyl-N-methylsulfonylanilino)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the cleavage of the sulfonyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
N-[2-[(4-chlorophenyl)methylsulfanyl]ethyl]-2-(3,4-dimethyl-N-methylsulfonylanilino)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of biochemical pathways and molecular interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Industry: The compound’s properties make it suitable for use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-[(4-chlorophenyl)methylsulfanyl]ethyl]-2-(3,4-dimethyl-N-methylsulfonylanilino)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N-[2-[(4-chlorophenyl)methylsulfanyl]ethyl]-2-(3,4-dimethyl-N-methylsulfonylanilino)acetamide can be compared with other similar compounds, such as:
Phenoxy acetamide derivatives: These compounds share a similar acetamide backbone but differ in their substituents, leading to variations in their chemical and biological properties.
Indole derivatives: Indole-based compounds have a different core structure but can exhibit similar biological activities, making them useful for comparative studies.
Quinoline derivatives: These compounds have a quinoline core and are known for their diverse pharmacological activities, providing a basis for comparison in medicinal chemistry research.
Properties
IUPAC Name |
N-[2-[(4-chlorophenyl)methylsulfanyl]ethyl]-2-(3,4-dimethyl-N-methylsulfonylanilino)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN2O3S2/c1-15-4-9-19(12-16(15)2)23(28(3,25)26)13-20(24)22-10-11-27-14-17-5-7-18(21)8-6-17/h4-9,12H,10-11,13-14H2,1-3H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGNCDJHMJADSJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N(CC(=O)NCCSCC2=CC=C(C=C2)Cl)S(=O)(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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